

# 3-methylcytidine's impact on RNA structure and stability

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An In-depth Technical Guide on the Impact of **3-methylcytidine** on RNA Structure and Stability  
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-methylcytidine** (m3C) is a post-transcriptional RNA modification found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA), across eukaryotes.[1][2] This modification, installed by a family of methyltransferases and potentially removed by a demethylase, plays a crucial role in modulating RNA structure and function. By introducing a methyl group at the N3 position of the cytidine base, m3C disrupts the canonical Watson-Crick base pairing with guanine, leading to significant destabilization of the RNA duplex.[1][2] This structural perturbation has profound implications for various biological processes, most notably translation, by affecting tRNA structure and decoding activity.[3][4] This technical guide provides a comprehensive overview of the impact of m3C on RNA structure and stability, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying molecular pathways.

## Introduction to 3-methylcytidine (m3C)

**3-methylcytidine** is a modified nucleoside where a methyl group is attached to the N3 position of the cytosine ring.[5] This modification is part of the broader epitranscriptome, a collection of chemical modifications to RNA that dynamically regulate gene expression.[1][3] In mammals, three distinct methyltransferases, METTL2, METTL6, and METTL8, have been identified as

"writers" of the m3C mark.[6][7][8] METTL2 and METTL6 are responsible for installing m3C in specific tRNAs, while METTL8 modifies mRNA.[6][7][8] The discovery of these enzymes has provided crucial insights into the specific and regulated nature of m3C deposition. Furthermore, the existence of a potential "eraser" enzyme, ALKBH3, which can demethylate m3C, suggests that this modification is dynamic and reversible, allowing for fine-tuning of gene expression in response to cellular signals.[9]

## Impact of m3C on RNA Structure

The methylation at the N3 position of cytidine directly interferes with the hydrogen bonding face required for Watson-Crick pairing with guanine.[1][10] This steric hindrance prevents the formation of a stable C:G pair, leading to significant structural perturbations in the RNA duplex.

### 2.1. Disruption of Watson-Crick Base Pairing

The primary structural consequence of m3C is the disruption of the canonical C:G base pair.[1] Molecular dynamics simulations have revealed that to accommodate the methyl group, the m3C base rotates approximately 45 degrees into the major groove.[1] This conformational change allows for the formation of weaker, bifurcated hydrogen bonds between the O2 of m3C and the N1 and N2 of guanine.[1] This altered hydrogen bonding pattern is significantly less stable than the three hydrogen bonds in a standard C:G pair.[1]

### 2.2. Conformational Changes and Reduced Base Pairing Fidelity

The presence of m3C not only weakens the interaction with guanine but also reduces the base-pairing discrimination against other non-canonical partners.[1][2] This means that m3C can pair with other bases like adenine (A), uracil (U), and cytosine (C) with less of a thermodynamic penalty compared to an unmodified cytosine.[1] This decrease in fidelity can have significant biological consequences, particularly during processes like reverse transcription, where m3C can induce G-to-A mutations by specifying a C:A pair for some reverse transcriptases.[1][2]

## Impact of m3C on RNA Stability

The structural disruptions caused by m3C have a direct and significant impact on the thermodynamic stability of RNA duplexes.

### 3.1. Decreased Thermal Stability

UV melting experiments have consistently demonstrated that the incorporation of m3C dramatically decreases the thermal stability of RNA duplexes.<sup>[1]</sup> The melting temperature ( $T_m$ ), the temperature at which half of the duplex dissociates, is significantly lowered in m3C-containing RNAs compared to their unmodified counterparts.<sup>[1]</sup>

### 3.2. Quantitative Data on RNA Duplex Stability

The following tables summarize the quantitative data on the impact of a single m3C modification on the melting temperature ( $T_m$ ) and thermodynamic parameters of a 12-mer RNA duplex.

Table 1: Melting Temperatures ( $T_m$ ) of RNA Duplexes with and without m3C<sup>[1]</sup>

Duplex (5'-GGACUXCUGCAG-3' / 3'-CCUGAYGACGUC-5')		Y	$T_m$ (°C)	$\Delta T_m$ (°C)
Unmodified				
X = C		G	63.2	-
X = C		A	44.3	-18.9
X = C		U	47.8	-15.4
X = C		C	46.2	-17.0
m3C Modified				
X = m3C		G	43.5	-19.7
X = m3C		A	37.9	-5.6
X = m3C		U	38.6	-4.9
X = m3C		C	40.3	-3.2

$T_m$  values were measured in 10 mM sodium phosphate (pH 7.0) buffer containing 100 mM NaCl and are the average of four measurements.  $\Delta T_m$  values are relative to the corresponding

duplex with a C:G or m3C:G Watson-Crick pair.

Table 2: Thermodynamic Parameters for RNA Duplex Formation[1]

Duplex (X:Y pair)	$\Delta G^\circ$ (kcal/mol)	$\Delta H^\circ$ (kcal/mol)	$\Delta S^\circ$ (cal/mol·K)
C:G	-12.4	-76.8	-216.2
m3C:G	-2.8	-29.7	-88.1

Thermodynamic parameters were derived from UV melting curves.

## Biological Roles and Pathways Influenced by m3C

The structural and stability changes induced by m3C have significant functional consequences in the cell.

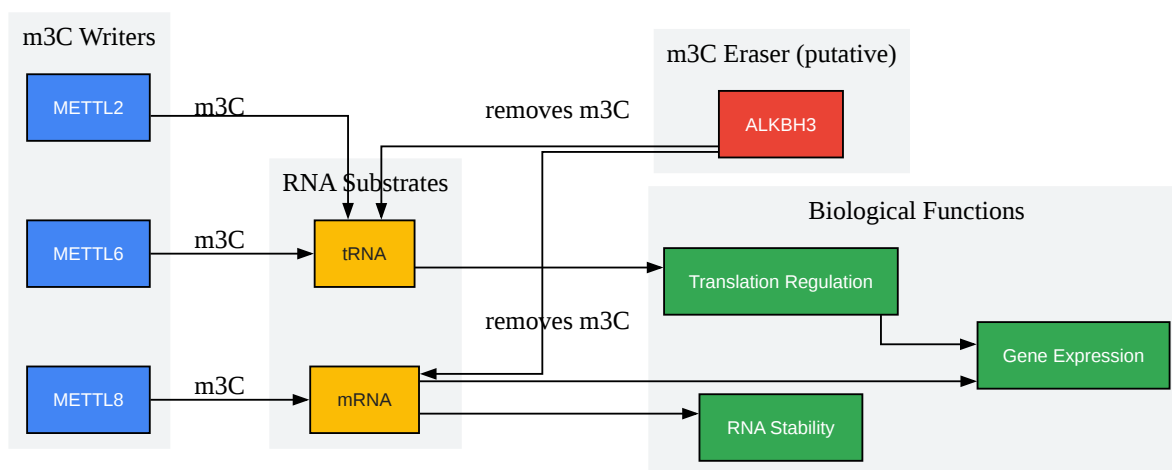
### 4.1. Role in Translation

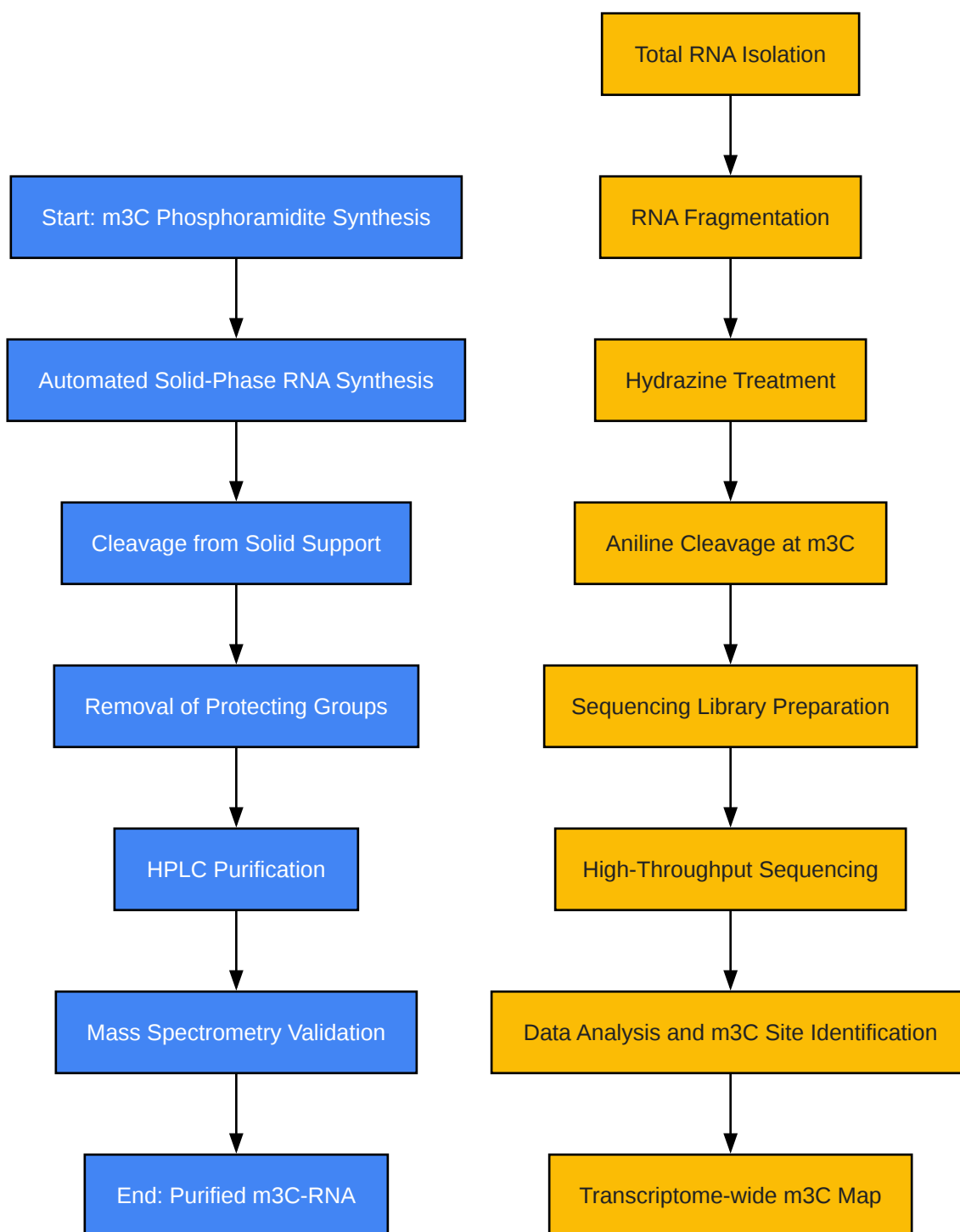
In tRNA, m3C is frequently found at position 32 in the anticodon loop.[3][4] This modification influences the tRNA's structure, which in turn can affect its affinity for the ribosome and its decoding activity.[3][4] The absence of m3C at this position has been shown to impair translation.[3][4] The interplay between m3C32 and other modifications in the anticodon loop, such as those at position 37, highlights a complex regulatory network that fine-tunes the process of protein synthesis.[3][4]

### 4.2. Regulation of Gene Expression

The discovery of m3C in mRNA, installed by METTL8, opens up new avenues for its role in gene regulation.[6][7] The dynamic nature of m3C, with dedicated "writer" and potential "eraser" enzymes, suggests a mechanism for rapidly modulating mRNA stability, translation efficiency, or interaction with RNA-binding proteins in response to cellular needs.[3]

## Signaling and Regulatory Pathways





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